molecular formula C20H17ClN2OS B296733 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B296733
M. Wt: 368.9 g/mol
InChI Key: YQBQBQDDSZMMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.

Mechanism of Action

4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile selectively binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, and its inhibition leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to apoptosis of malignant B cells.
Biochemical and physiological effects:
In addition to its effects on B cell signaling, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to have anti-inflammatory effects. This is due to its inhibition of BTK in other immune cells, such as macrophages and dendritic cells, which play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is its specificity for BTK, which reduces off-target effects and toxicity. However, one limitation is its potential for drug resistance, as mutations in BTK can render it ineffective. Additionally, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile may have limited efficacy in certain B cell malignancies that do not rely heavily on BTK signaling.

Future Directions

Future research on 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could focus on its combination with other targeted therapies, such as venetoclax or lenalidomide, to enhance its efficacy and overcome drug resistance. Additionally, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR T cell therapy, to enhance the anti-tumor immune response. Finally, further exploration of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile's anti-inflammatory effects could lead to its potential use in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-2-phenylacetate to form 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 4-(4-chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.

Scientific Research Applications

4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has shown potent inhibition of BTK and downstream signaling pathways, leading to apoptosis of malignant B cells. In clinical trials, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and MCL.

properties

Molecular Formula

C20H17ClN2OS

Molecular Weight

368.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)17-12-19(24)23-20(18(17)13-22)25-11-10-14-4-2-1-3-5-14/h1-9,17H,10-12H2,(H,23,24)

InChI Key

YQBQBQDDSZMMEA-UHFFFAOYSA-N

SMILES

C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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